1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as apixaban, is a potent anticoagulant medication primarily used to prevent blood clots in various medical conditions. It is classified as a direct factor Xa inhibitor, which plays a crucial role in the coagulation cascade. Apixaban is marketed under the brand name Eliquis and is indicated for conditions such as nonvalvular atrial fibrillation and the prevention of venous thromboembolism following surgery.
Apixaban was developed by Bristol Myers Squibb and has undergone extensive clinical trials demonstrating its efficacy and safety. The compound’s chemical structure has been elucidated through various studies, highlighting its pharmacological properties and mechanism of action.
The synthesis of apixaban involves several key steps that optimize its pharmacological properties. The process typically includes:
The synthesis has been optimized to yield high purity compounds suitable for pharmaceutical applications, with yields often exceeding 80% under controlled conditions .
The molecular structure of apixaban can be described as follows:
Apixaban undergoes several chemical reactions that are crucial for its function and metabolism:
Apixaban's mechanism of action involves selective inhibition of factor Xa, which is pivotal in the coagulation cascade:
Studies have shown that apixaban has a half-maximal inhibitory concentration (IC50) in the low nanomolar range (approximately 6.3 nM), indicating its high potency as an anticoagulant .
The compound's stability and solubility are critical for formulation into oral dosage forms, ensuring bioavailability upon administration .
Apixaban is primarily used in clinical settings for:
The drug's ability to provide effective anticoagulation with a favorable safety profile makes it a valuable option in modern therapeutics .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7